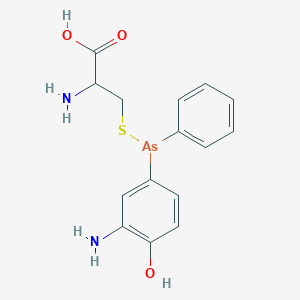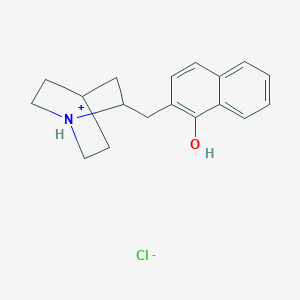
Cloruro de Datelliptium
Descripción general
Descripción
Datelliptium Chloride is a DNA-intercalating agent derived from ellipticine . It has anti-tumor activities .
Molecular Structure Analysis
The molecular formula of Datelliptium Chloride is C23H28ClN3O . The molecular weight is 397.94 .Chemical Reactions Analysis
Datelliptium Chloride shows significantly cytotoxic effects after 2 hours of treatment in suspension and primary cultures of rat hepatocytes . It also leads to a concentration-dependent decrease in gluconeogenesis from lactate in cells .Physical And Chemical Properties Analysis
Datelliptium Chloride is a solid substance with a pink to red color . It has a solubility of 41.67 mg/mL in water .Aplicaciones Científicas De Investigación
Investigación Oncológica
Cloruro de Datelliptium: ha mostrado promesa en la investigación oncológica, particularmente en el estudio del carcinoma medular de tiroides (CMT). Actúa como un inhibidor de la transcripción RET, estabilizando las estructuras G-cuádruplex de RET y suprimiendo la transcripción del oncogén. Esto lleva a una disminución de la transición epitelial-mesenquimal (TEM), reducción de la formación de esferoides e inhibición de la migración celular en células CMT .
Aplicaciones en Bioquímica
El papel del this compound en la bioquímica está ligado a su interacción con las estructuras del ADN. Como un agente intercalante del ADN, exhibe actividades antitumorales al movilizar el glucógeno y afectar la gluconeogénesis a partir del lactato en hepatocitos de rata. Esta propiedad es crucial para comprender el metabolismo celular y las vías bioquímicas de las células cancerosas .
Ciencia Ambiental
Aunque las aplicaciones directas del this compound en la ciencia ambiental no están bien documentadas, se han explorado compuestos relacionados para la remediación ambiental. Por ejemplo, los nanomateriales como los nanocompuestos TiO2/PPy muestran potencial en aplicaciones fotocatalíticas para la degradación de contaminantes, lo que podría ser un área de interés para futuras investigaciones que involucren al this compound .
Ciencia de los Materiales
En la ciencia de los materiales, las propiedades del this compound como un agente intercalante del ADN podrían aprovecharse para estudiar la interacción entre las estructuras del ADN y diversos materiales. Esto puede conducir al desarrollo de nuevos materiales con interacciones biológicas específicas o a la mejora de los existentes .
Química Analítica
El this compound podría tener aplicaciones potenciales en química analítica, particularmente en titulaciones complexométricas. Si bien no se utiliza directamente, sus propiedades estructurales y químicas podrían inspirar el desarrollo de nuevos reactivos para el análisis cuantitativo de iones metálicos en solución .
Ingeniería Química
En la ingeniería química, los principios que subyacen a la acción del this compound podrían informar el diseño de procesos y sistemas. Por ejemplo, sus efectos citotóxicos y su interacción con los mecanismos celulares podrían ser relevantes en el desarrollo de biorreactores o en la síntesis de materiales biocompatibles .
Terapias Avanzadas
Finalmente, las propiedades citotóxicas del this compound lo convierten en un candidato para desarrollar terapias avanzadas. Su capacidad para dirigirse a células cancerosas específicas proporciona una vía para la creación de sistemas de administración de fármacos dirigidos, lo que podría conducir a tratamientos contra el cáncer más efectivos y menos invasivos .
Mecanismo De Acción
Target of Action
Datelliptium Chloride primarily targets the REarranged during Transfection (RET) proto-oncogene . RET is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation . It is a key regulator of invasive and metastatic behaviors in certain types of cancers, such as Medullary Thyroid Carcinoma (MTC) .
Mode of Action
Datelliptium Chloride interacts with its target by stabilizing the RET G-quadruplex structures . This interaction suppresses the transcription of the RET oncogene . The compound is a DNA-intercalating agent derived from ellipticine , which means it inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA.
Biochemical Pathways
The suppression of RET transcription by Datelliptium Chloride affects several biochemical pathways. One significant effect is the reduction of the epithelial-to-mesenchymal transition (EMT) . EMT is a process that allows epithelial cells to assume a mesenchymal phenotype, which enhances their migratory capacity and invasiveness, and is often associated with cancer progression . Additionally, the compound reduces the activation of the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of Datelliptium Chloride’s action include decreased EMT, reduced spheroid formation, and reduced cell migration . These effects contribute to its anti-tumor activity, as they inhibit the invasive and metastatic behaviors of cancer cells . In vivo studies have shown that the compound can inhibit tumor growth .
Direcciones Futuras
Datelliptium Chloride has shown promising results in preclinical in vitro and in vivo models of Medullary Thyroid Carcinoma (MTC) . Future studies could test the combination of selpercatinib or pralsetinib with Datelliptium Chloride to determine if such combinations offer superior antitumor effects compared to monotherapy .
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICRVXYPSKKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81531-57-9 (Parent) | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105118-14-7 | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DATELLIPTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5QKF7Q20O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the in vivo administration and pharmacokinetics of Datelliptium Chloride?
A1: A Phase I study investigated the administration of Datelliptium Chloride, hydrochloride via 24-hour continuous intravenous infusion. [] This route of administration and dosage regimen were explored to further understand the drug's pharmacokinetic profile in a clinical setting. For detailed information on the study design and findings, please refer to the cited research article. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)


![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)



![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)

